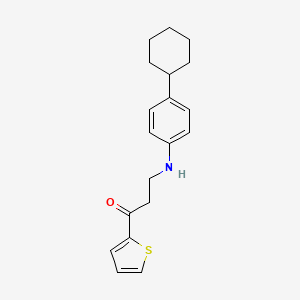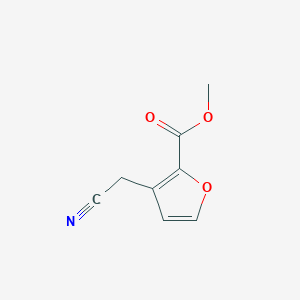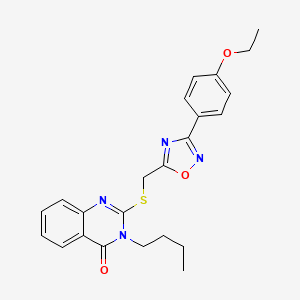
3-(4-Cyclohexylanilino)-1-(2-thienyl)-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Cyclohexylanilino)-1-(2-thienyl)-1-propanone, also known as 4-CPA, is a synthetic compound with a variety of potential applications in the scientific research field. 4-CPA is a cyclic amide derivative that has been studied for its potential use as a ligand in the synthesis of novel compounds, as well as for its potential use in various biomedical applications.
科学研究应用
3-(4-Cyclohexylanilino)-1-(2-thienyl)-1-propanone has a variety of potential applications in the scientific research field. For instance, this compound can be used as a ligand in the synthesis of novel compounds, such as peptides and pharmaceuticals. Additionally, this compound can be used as a catalyst in the synthesis of various compounds, such as amines and amides. Furthermore, this compound has potential applications in the biomedical field, as it has been studied for its potential use as an anti-cancer agent, as well as for its potential use in the treatment of Alzheimer’s disease and other neurological disorders.
作用机制
The mechanism of action of 3-(4-Cyclohexylanilino)-1-(2-thienyl)-1-propanone is not yet fully understood. However, it is believed that this compound binds to certain receptors in the body, such as the serotonin receptor, and modulates their activity. Additionally, this compound is believed to interact with certain enzymes in the body, such as cytochrome P450 enzymes, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound has a variety of effects on the body, including the modulation of serotonin and dopamine levels, as well as the modulation of various enzymes, such as cytochrome P450 enzymes. Additionally, this compound has been studied for its potential use as an anti-cancer agent, as well as for its potential use in the treatment of Alzheimer’s disease and other neurological disorders.
实验室实验的优点和局限性
3-(4-Cyclohexylanilino)-1-(2-thienyl)-1-propanone has a variety of advantages for lab experiments. For instance, this compound is relatively easy to synthesize, and can be synthesized in a variety of ways. Additionally, this compound is relatively stable, and can be stored at room temperature for extended periods of time. Furthermore, this compound is relatively non-toxic, and can be safely handled in the laboratory.
However, there are also a few limitations for lab experiments involving this compound. For instance, this compound is not soluble in water, and thus can be difficult to work with in aqueous solutions. Additionally, this compound is not very soluble in organic solvents, and thus can be difficult to work with in organic solvents. Furthermore, the mechanism of action of this compound is not yet fully understood, and thus it can be difficult to study the effects of this compound in the laboratory.
未来方向
There are a variety of potential future directions for research involving 3-(4-Cyclohexylanilino)-1-(2-thienyl)-1-propanone. For instance, further research is needed to determine the exact mechanism of action of this compound, as well as to determine its biochemical and physiological effects. Additionally, further research is needed to determine the potential applications of this compound in the biomedical field, such as its potential use as an anti-cancer agent and its potential use in the treatment of Alzheimer’s disease and other neurological disorders. Furthermore, further research is needed to determine the optimal conditions for synthesizing this compound in the laboratory, as well as to determine the optimal conditions for working with this compound in the laboratory.
合成方法
3-(4-Cyclohexylanilino)-1-(2-thienyl)-1-propanone can be synthesized through a variety of methods, including the reaction of 4-chloroaniline and 2-thiophenecarboxaldehyde. This reaction is typically performed in aqueous solution at a temperature of 80°C, and yields this compound in a yield of approximately 70% after 24 hours. Additionally, this compound can be synthesized through the reaction of 4-chloroaniline and 2-thiophenecarboxylic acid, which is performed in aqueous solution at a temperature of 100°C for 24 hours, yielding this compound in a yield of approximately 80%.
属性
IUPAC Name |
3-(4-cyclohexylanilino)-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS/c21-18(19-7-4-14-22-19)12-13-20-17-10-8-16(9-11-17)15-5-2-1-3-6-15/h4,7-11,14-15,20H,1-3,5-6,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXMGCUWLOXJQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NCCC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2977005.png)
![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2977006.png)



![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2977011.png)

![4-[(Cyclopentylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2977018.png)


![ethyl 2-[(2-{[3-cyano-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2977024.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2977026.png)

